molecular formula C15H17F3N2OS B3013118 Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone CAS No. 339106-90-0

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone

Cat. No. B3013118
CAS RN: 339106-90-0
M. Wt: 330.37
InChI Key: MMNUQXFVUHCKBU-UHFFFAOYSA-N
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Description

Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone is a compound that falls within the class of piperidine derivatives, which are known for their various biological properties and significance in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of piperidine derivatives is well-represented and includes potential substance P antagonists, which are of great interest due to their pharmacological profiles .

Synthesis Analysis

The synthesis of piperidine derivatives can involve general methods such as the reaction of 3,5-dichloro-2H-1,4-oxazin-2-ones with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformation or substitution with ring closure reactions . Another method includes the condensation of diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in the presence of a base, leading to the formation of the desired piperidine derivative . A three-component synthesis approach is also employed, using starting materials like malononitrile, an aldehyde, and piperidine in methanol to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. The piperidine ring typically adopts a chair conformation, and the geometry around substituent atoms like sulfur can range from classic tetrahedral to distorted tetrahedral . The presence of inter and intramolecular hydrogen bonds, as well as other interactions such as C-Cl···π and π···π, contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Piperidine derivatives can undergo substitution reactions, where different functional groups are introduced to the piperidine ring. These reactions are often facilitated by the presence of a base and can lead to the formation of various substituted piperidine compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using techniques like thermogravimetric analysis, which reveals the thermal stability of the compounds. For instance, certain piperidine derivatives are stable in a specific temperature range, such as 20-170°C . The electronic properties, including the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface through molecular electrostatic potential maps .

Scientific Research Applications

  • Synthetic Chemistry and Material Science : This compound has been used in the synthesis of 3-aryl-2-sulfanylthienopyridines, which are important in the development of new materials and chemical intermediates (Kobayashi, Suzuki & Egara, 2013). Also, the crystal structure of related compounds has been analyzed for material science applications, contributing to the understanding of molecular conformations and interactions (Revathi et al., 2015).

  • Antimicrobial Research : Piperidino derivatives have demonstrated in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Pharmacological Applications : Although specific details on this compound were not found in pharmacological contexts, research on similar piperidine derivatives indicates potential anticancer effects, especially in leukemia treatment (Vinaya et al., 2011).

  • Organic Synthesis and Drug Development : Studies have been conducted on the efficient synthesis methods of piperidine derivatives, which are crucial in drug development and organic chemistry (Zheng Rui, 2010).

  • Computational Chemistry and Theoretical Studies : Piperidine derivatives have been studied through Density Functional Theory (DFT) calculations, aiding in understanding their molecular characteristics and reactivity. This is important in drug design and computational chemistry (Unnamed, 2022).

  • Catalysis and Chemical Reactions : Piperidine derivatives play a role in catalytic processes, influencing the rates of certain chemical reactions. This has implications in synthetic chemistry and industrial processes (Spinelli, Consiglio & Noto, 1977).

properties

IUPAC Name

piperidin-1-yl-[2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2OS/c16-12(13(17)18)6-10-22-14-11(5-4-7-19-14)15(21)20-8-2-1-3-9-20/h4-5,7H,1-3,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUQXFVUHCKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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